molecular formula C6H7ClO B3050458 2-Chlorocyclopent-1-enecarbaldehyde CAS No. 2611-03-2

2-Chlorocyclopent-1-enecarbaldehyde

Cat. No.: B3050458
CAS No.: 2611-03-2
M. Wt: 130.57 g/mol
InChI Key: UJULZCJPGRVEEO-UHFFFAOYSA-N
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Description

2-Chlorocyclopent-1-enecarbaldehyde is an organic compound with the molecular formula C₆H₇ClO. It is a chlorinated derivative of cyclopentene with an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocyclopent-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of cyclopentene followed by the introduction of the aldehyde group. The reaction typically proceeds as follows:

    Chlorination of Cyclopentene: Cyclopentene is reacted with chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to produce 2-chlorocyclopentene.

    Formylation: The 2-chlorocyclopentene is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) to introduce the aldehyde group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and formylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclopent-1-enecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkoxides (RO⁻) in the presence of a base.

Major Products Formed

    Oxidation: 2-Chlorocyclopent-1-enecarboxylic acid.

    Reduction: 2-Chlorocyclopent-1-enemethanol.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorocyclopent-1-enecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chlorocyclopent-1-enecarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions are crucial in its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-enecarbaldehyde: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Bromocyclopent-1-enecarbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.

    2-Chlorocyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.

Uniqueness

2-Chlorocyclopent-1-enecarbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on a cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chlorocyclopentene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJULZCJPGRVEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495971
Record name 2-Chlorocyclopent-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2611-03-2
Record name 2-Chlorocyclopent-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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